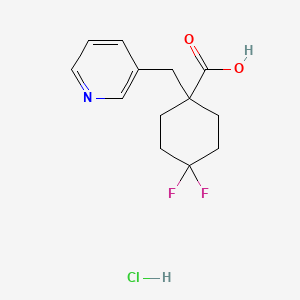
4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexane-1-carboxylic acid hydrochloride, is a chemical substance with the molecular formula C13H15F2NO2・HCl . It has a molecular weight of 291.72 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C13H15F2NO2・HCl . It contains a cyclohexane ring which is difluorinated at the 4,4-positions. Attached to the ring is a carboxylic acid group and a pyridin-3-ylmethyl group. The compound is also a hydrochloride, indicating the presence of an attached chloride ion.Scientific Research Applications
Organic Synthesis Applications
Cationic Cyclization and Esterification
Research has explored the use of related cyclohexane structures in organic synthesis, such as the cationic cyclization processes. For example, sulfonamides serve as novel terminators in cationic cyclisations, providing an efficient method for forming polycyclic systems through cationic cascades terminated by sulfonamide groups (Haskins & Knight, 2002). Moreover, the catalyzed deconjugative esterification of cyclohexylideneacetic acids showcases the synthetic utility of cyclohexane derivatives in creating complex organic molecules (Sano et al., 2006).
Material Science Applications
Polymer Synthesis
Cyclohexane derivatives have been utilized in the synthesis of aromatic polyamides, demonstrating significant solubility and thermal stability. These polymers exhibit transparent, flexible, and tough film properties, suitable for advanced material applications (Hsiao et al., 1999).
Catalysis and Supramolecular Chemistry
Supramolecular Frameworks
The ability to construct entangled frameworks based on bi- and tri-metallic cores utilizing cyclohexane-like structures underscores the versatility of these compounds in designing complex architectures. These frameworks exhibit unique topologies and potential for photoluminescent properties and thermogravimetric analyses (Li et al., 2012).
Hydrocarboxylation Catalysis
Cyclohexane derivatives serve as substrates in hydrocarboxylation reactions catalyzed by gold(III) complexes, illustrating the potential of such compounds in organic synthesis and industrial applications. The catalysis process transforms cyclohexane into valuable carboxylic acids, showcasing the efficiency and selectivity of the catalysts (Pakrieva et al., 2020).
Safety and Hazards
According to its Safety Data Sheet, if inhaled, it is advised to remove the person to fresh air and keep comfortable for breathing . If it comes into contact with skin or eyes, rinse cautiously with water . If swallowed, rinse mouth . In case of any discomfort, it is advised to call a poison center or doctor . It is also recommended to keep away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
4,4-difluoro-1-(pyridin-3-ylmethyl)cyclohexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2.ClH/c14-13(15)5-3-12(4-6-13,11(17)18)8-10-2-1-7-16-9-10;/h1-2,7,9H,3-6,8H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBRSZBHHUKAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC2=CN=CC=C2)C(=O)O)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid](/img/structure/B2644776.png)
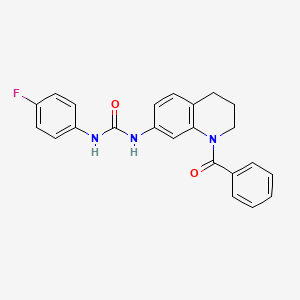
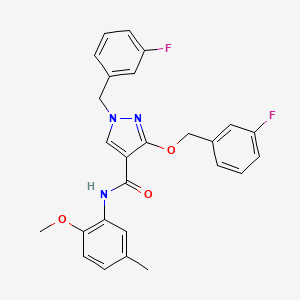
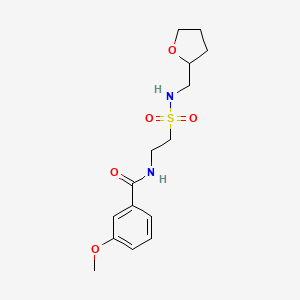
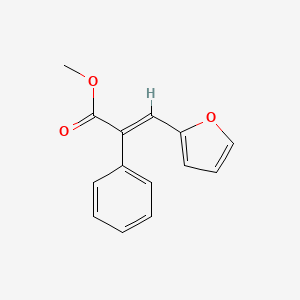
![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2644782.png)
![(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)

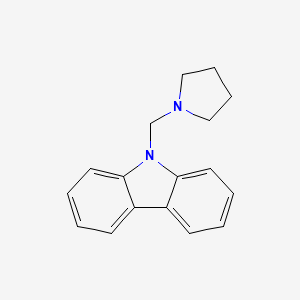
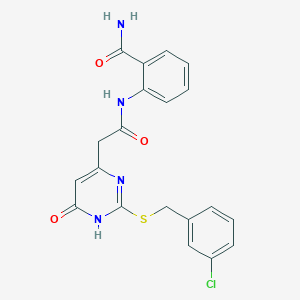
![N-[4-(2-Amino-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2644791.png)
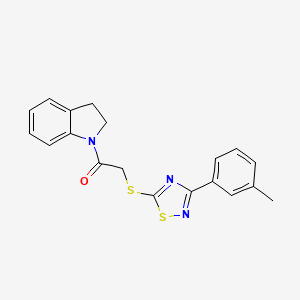
![8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2644797.png)